molecular formula C8H9BO4 B6255648 (6-methyl-1,3-dioxaindan-5-yl)boronic acid CAS No. 148839-34-3

(6-methyl-1,3-dioxaindan-5-yl)boronic acid

Cat. No.: B6255648
CAS No.: 148839-34-3
M. Wt: 180
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Description

(6-methyl-1,3-dioxaindan-5-yl)boronic acid is a boronic acid compound that has garnered significant attention due to its diverse properties and applications in various fields of research and industry. This compound is characterized by its molecular formula C8H9BO4 and a molecular weight of 180.

Preparation Methods

The synthesis of (6-methyl-1,3-dioxaindan-5-yl)boronic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of boronic acid derivatives in multicomponent reactions to create large libraries of diverse and complex small molecules . The synthesis can be performed on a nanomole scale with high success rates, utilizing advanced technologies such as acoustic dispensing . Industrial production methods may involve scaling up these reactions while maintaining the necessary reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(6-methyl-1,3-dioxaindan-5-yl)boronic acid undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the formation of carbon-carbon bonds between boronic acids and halides in the presence of a palladium catalyst. The reaction conditions are typically mild and tolerant of various functional groups.

    Oxidation and Reduction: Boronic acids can undergo oxidation to form boronic esters or reduction to form boranes.

    Substitution Reactions: These reactions involve the replacement of a functional group in the boronic acid with another group, often facilitated by specific reagents and conditions.

Common reagents used in these reactions include palladium catalysts, bases, and solvents such as ethanol or water

Scientific Research Applications

(6-methyl-1,3-dioxaindan-5-yl)boronic acid has a wide range of scientific research applications, including:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.

    Biology: Boronic acids are utilized in the manipulation and modification of proteins, as well as in the development of therapeutics.

    Medicine: Boronic acids have been investigated as reversible covalent inhibitors and are increasingly seen in approved drugs.

    Industry: They are used in the production of polymers, sensors, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (6-methyl-1,3-dioxaindan-5-yl)boronic acid involves its interaction with various molecular targets and pathways. In the Suzuki-Miyaura coupling, the boronic acid undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond . This process involves the transfer of an organic group from boron to palladium, followed by reductive elimination to form the final product . The specific molecular targets and pathways involved depend on the particular application and reaction conditions.

Comparison with Similar Compounds

(6-methyl-1,3-dioxaindan-5-yl)boronic acid can be compared with other boronic acids used in similar applications. Some similar compounds include:

    Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling reactions and as a building block in organic synthesis.

    4-Fluorophenylboronic Acid: Utilized in the synthesis of pharmaceuticals and agrochemicals.

    2-Thienylboronic Acid: Employed in the development of materials with specific electronic properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties, making it suitable for a variety of specialized applications.

Properties

CAS No.

148839-34-3

Molecular Formula

C8H9BO4

Molecular Weight

180

Purity

95

Origin of Product

United States

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